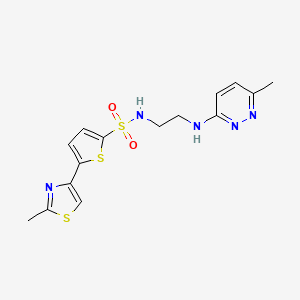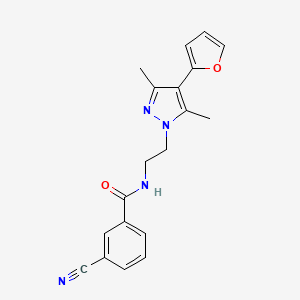
4-Dimethylamino-benzamidine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Dimethylamino-benzamidine dihydrochloride is a chemical compound with the CAS Number: 1203101-29-4 . It has a molecular weight of 236.14 and its IUPAC name is 4-(dimethylamino)benzenecarboximidamide dihydrochloride . The compound is a light brown solid .
Molecular Structure Analysis
The linear formula of this compound is C9H15Cl2N3 . The InChI code is 1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H . For more detailed structural analysis, you may refer to resources like the NIST Chemistry WebBook .Physical and Chemical Properties Analysis
This compound is a light brown solid . More detailed physical and chemical properties might be available in specialized databases or literature .Applications De Recherche Scientifique
Antimicrobial Activity
4-Dimethylamino-benzamidine dihydrochloride derivatives have been explored for their antimicrobial properties. For example, a study synthesized a series of compounds from a material related to this compound and evaluated their antibacterial and antifungal activities. These compounds showed promising antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria and fungi, with some compounds exhibiting higher activity than reference drugs (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photometric Reagent for Selenium
In analytical chemistry, derivatives of this compound have been investigated as photometric reagents for selenium. Specifically, 4-Dimethylamino-1,2-phenylenediamine, a related compound, reacts with selenium (IV) to form a red-colored compound with absorption in the visible region, showcasing its potential as a selective and sensitive reagent for selenium detection (Demeyere & Hoste, 1962).
Fluorescence Polarity Probes
Compounds such as 4-(N, N‐dimethylamino)benzonitrile, closely related to this compound, have been studied for their dual fluorescence in aqueous solutions. These compounds, in the presence of cyclodextrins, show enhanced emission of twisted internal charge transfer state fluorescence, indicating their potential use as polarity probes in biochemical and chemical research (Cox, Hauptman, & Turro, 1984).
Synthesis of Novel Compounds
Derivatives of this compound are used in the synthesis of a variety of novel compounds with potential biological applications. For instance, a study reported the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, indicating their importance in drug chemistry and potential applications in medicinal chemistry (Saeed et al., 2015).
Asymmetric Bis(formamidinate) Group 4 Complexes
In the field of organometallic chemistry, asymmetric formamidine ligands related to this compound have been synthesized and used to create group 4 bis(formamidinate) complexes. These complexes have been tested in the polymerization of ethylene and propylene, showing the influence of the formamidine nitrogen substituents on the activity of the catalyst and the properties of the obtained polymers, which is crucial for materials science and polymer chemistry (Kulkarni et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-Dimethylamino-benzamidine dihydrochloride are various enzymes, including Kallikrein-1 , Urokinase-type plasminogen activator , Trypsin-1 , Casein kinase II subunit alpha , Kallikrein-6 , Trypsin-2 , Trypsin-3 , Copper transport protein ATOX1 , Enoyl-CoA delta isomerase 1, mitochondrial , and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
It is known to interact with its targets, potentially altering their function and leading to changes in the biological processes they are involved in .
Propriétés
IUPAC Name |
4-(dimethylamino)benzenecarboximidamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-12(2)8-5-3-7(4-6-8)9(10)11;;/h3-6H,1-2H3,(H3,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWJLPLJSLCQMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-ethyl-3-(4-fluorobenzoyl)-4-oxoquinolin-1(4H)-yl)acetamide](/img/structure/B2824833.png)




![(3-((6-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2824843.png)




![2-({1-[2-(1H-1,2,3-benzotriazol-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2824852.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2824854.png)
